molecular formula C6H9NOS B13105484 4-Ethoxy-2-methylthiazole

4-Ethoxy-2-methylthiazole

Cat. No.: B13105484
M. Wt: 143.21 g/mol
InChI Key: QNUQITXNECRQLZ-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by an ethoxy group at the fourth position and a methyl group at the second position on the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent like N-bromosuccinimide. This reaction proceeds under mild conditions and yields the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethoxy-2-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methylthiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-2-methylthiazole is unique due to the presence of both ethoxy and methyl groups, which enhance its hydrophobicity and reactivity. These structural features contribute to its diverse biological activities and make it a valuable compound in various applications .

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

4-ethoxy-2-methyl-1,3-thiazole

InChI

InChI=1S/C6H9NOS/c1-3-8-6-4-9-5(2)7-6/h4H,3H2,1-2H3

InChI Key

QNUQITXNECRQLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CSC(=N1)C

Origin of Product

United States

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